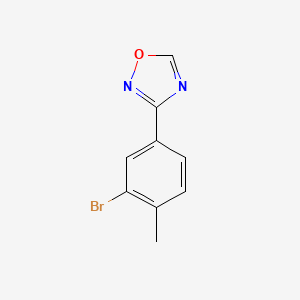
2,4-dimethyloxolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyloxolane-3-carboxylic acid, or DMOCA, is an organic compound that is used in various scientific research applications. It is a colorless, volatile liquid with a pungent odor, and it is soluble in water and most organic solvents. DMOCA is a monocarboxylic acid and is an important intermediate in the synthesis of other compounds. It is also used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a stabilizer for a variety of compounds.
Applications De Recherche Scientifique
DMOCA has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a stabilizer for a variety of compounds. It is also used as a starting material for the synthesis of drugs and other compounds, and as a reactant in the production of polymers and other materials. DMOCA is also used in the synthesis of polymers, such as polystyrene, polyethylene, and polypropylene.
Mécanisme D'action
DMOCA is an organic acid and is a monocarboxylic acid. It acts as an acid in reactions, and it can be used as a catalyst in organic reactions. It can also act as a nucleophile in reactions, and it can be used to form esters and other compounds.
Biochemical and Physiological Effects
DMOCA is not known to have any significant biochemical or physiological effects. It is not thought to be toxic and is not known to cause any adverse reactions.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using DMOCA in laboratory experiments is that it is a relatively inexpensive and easily available reagent. It is also relatively stable in aqueous solutions, and it can be used as a catalyst in a variety of reactions. However, it can be volatile and can react with other compounds, so it should be handled with care.
Orientations Futures
Future research on DMOCA could focus on its potential applications in drug synthesis and development, as well as its potential use as a catalyst in organic reactions. Additionally, further research could be conducted to explore its potential use as a stabilizer for a variety of compounds, as well as its potential use in the synthesis of polymers. Finally, research could be conducted to investigate its potential uses in biotechnology and biomedical applications.
Méthodes De Synthèse
DMOCA is typically synthesized through a two-step process. The first step involves the reaction of 2-methyl-2-butanol with formic acid to produce 2,4-dimethyloxolane-3-carboxylic acid. This reaction is carried out in a solvent, such as methanol, and is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The second step involves the reaction of DMOCA with an alcohol, such as ethanol, to produce a carboxylic ester. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2,4-dimethyloxolane-3-carboxylic acid can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methyl-2-butenal", "ethyl acetoacetate", "methyl magnesium bromide", "sodium hydroxide", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 2-methyl-2-butenal and ethyl acetoacetate in the presence of sulfuric acid to form 3-(2-methyl-2-butenyl)oxobutanoic acid", "Step 2: Reduction of 3-(2-methyl-2-butenyl)oxobutanoic acid with methyl magnesium bromide to form 3-(2-methyl-2-butenyl)butanoic acid", "Step 3: Cyclization of 3-(2-methyl-2-butenyl)butanoic acid with sodium hydroxide to form 2,4-dimethyl-3-oxolane carboxylic acid", "Step 4: Acidification of the reaction mixture with sulfuric acid to protonate the carboxylic acid group", "Step 5: Extraction of the protonated product with sodium bicarbonate to form the free acid", "Step 6: Purification of the product by recrystallization from water", "Step 7: Drying and characterization of the final product" ] } | |
Numéro CAS |
2243506-48-9 |
Nom du produit |
2,4-dimethyloxolane-3-carboxylic acid |
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



